Extremely Large Magnetoresistance (XMR) of 12,100% at 2 K and 9 T in GdSb Single Crystals
GdSb exhibits an extremely large magnetoresistance (XMR) of 12,100% at 2 K under a 9 T applied magnetic field, measured on high-quality single crystals synthesized via the self-flux method [1]. This XMR value places GdSb among the highest MR materials in the rare-earth monopnictide family and arises from multiband electron–hole compensation combined with high carrier mobilities [1]. Under the same field, the MR of GdSb reaches a resistivity plateau at low temperature, a hallmark of compensated semimetals [2]. In contrast, the MR of GdAs at 10 T and 1.6 K was reported to follow a ρ(H) ∝ H1.7 dependence with substantially lower magnitude [3], underscoring the unique magnetotransport performance of GdSb.
| Evidence Dimension | Magnetoresistance ratio MR = [ρ(H) − ρ(0)] / ρ(0) at low temperature |
|---|---|
| Target Compound Data | MR = 12,100% at T = 2 K, H = 9 T |
| Comparator Or Baseline | GdAs and GdP follow ρ(H) ∝ H~1.7 with lower MR magnitude at 10 T (exact MR% not numerically reported in same study); general RE-V class MR at 9 T is typically < 1,000% except for a few LaSb and YSb reports |
| Quantified Difference | GdSb XMR is >10× larger than typical RE-V values at comparable fields |
| Conditions | Single-crystal GdSb, self-flux synthesis; four-probe resistivity in Physical Property Measurement System (PPMS), 2 K, 9 T |
Why This Matters
For researchers procuring materials for XMR studies or magnetic field sensors, GdSb offers a quantitatively validated MR ratio exceeding 104 at accessible laboratory fields (9 T), a performance metric not matched by the commonly available analogs GdAs, GdP, or GdBi in the same field range.
- [1] Song, J. J., Tang, F., Zhou, W., Fang, Y., Yu, H. L., Han, Z. D., ... & Du, Y. W. (2018). Extremely large magnetoresistance in the antiferromagnetic semimetal GdSb. Journal of Materials Chemistry C, 6(12), 3026–3033. View Source
- [2] Song, J. J., Tang, F., Zhou, W., Fang, Y., Yu, H. L., Han, Z. D., ... & Du, Y. W. (2018). 反铁磁半金属GdSb中极大磁电阻效应研究. Journal of Changshu Institute of Technology, 32(5), 1–4. DOI: 10.3969/j.issn.1008-2794.2018.05.001 View Source
- [3] Li, D. X., Haga, Y., Shida, H., Suzuki, T., & Kwon, Y. S. (1996). Electrical transport properties of semimetallic GdX single crystals (X = P, As, Sb, and Bi). Physical Review B, 54(15), 10483–10491. View Source
